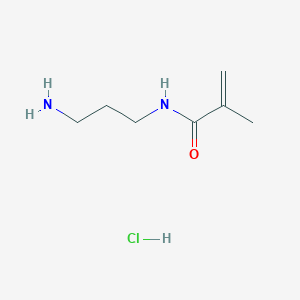

N-(3-Aminopropyl)methacrylamide hydrochloride

Descripción

Propiedades

IUPAC Name |

N-(3-aminopropyl)-2-methylprop-2-enamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-6(2)7(10)9-5-3-4-8;/h1,3-5,8H2,2H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIRWEVPYCTARV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3072581 | |

| Record name | 2-Propenamide, N-(3-aminopropyl)-2-methyl-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3072581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72607-53-5 | |

| Record name | N-(3-Aminopropyl)methacrylamide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72607-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenamide, N-(3-aminopropyl)-2-methyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072607535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenamide, N-(3-aminopropyl)-2-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenamide, N-(3-aminopropyl)-2-methyl-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3072581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-AMINOPROPYL)METHACRYLAMIDE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Synthesis Guide: N-(3-Aminopropyl)methacrylamide Hydrochloride (APMA-HCl)

Executive Summary

N-(3-Aminopropyl)methacrylamide hydrochloride (APMA-HCl) is a critical functional monomer used extensively in the synthesis of hydrogels, nanoparticles, and bioconjugates.[1][2][3] Its primary utility lies in introducing a reactive primary amine handle into polymer backbones, enabling post-polymerization modification with peptides, drugs, or fluorescent labels.[1][3]

This guide details the "Protected Route" (Boc-strategy) as the gold standard for pharmaceutical-grade synthesis. While direct acylation exists, it frequently results in di-substituted byproducts (cross-linkers) that compromise polymer solubility and definition. The protocol below prioritizes regioselectivity and purity , ensuring a strictly mono-functionalized product suitable for drug delivery applications.

Part 1: Strategic Route Analysis

The Chemoselectivity Challenge

The synthesis of APMA-HCl involves reacting 1,3-diaminopropane with a methacryloylating agent. The core challenge is competing nucleophilicity . Because both amine groups on the starting material are identical, statistical reaction control is difficult.

| Feature | Route A: Direct Acylation | Route B: Boc-Protection (Recommended) |

| Mechanism | Statistical distribution (Excess diamine required) | Stepwise protection-deprotection |

| Purity Profile | Moderate (Contains di-acrylamide cross-linkers) | High (>98% Mono-functionalized) |

| Scalability | High (Fewer steps) | Moderate (Multi-step but robust) |

| Suitability | Basic R&D, Hydrogels | Drug Development, Bioconjugation |

Mechanistic Logic Diagram

The following diagram illustrates why the Protective Group strategy is essential for eliminating the formation of the di-substituted impurity (N,N'-propylene-bis-methacrylamide).

Part 2: Detailed Synthesis Protocol (Boc-Protection Route)

Phase 1: Mono-protection

Objective: Desymmetrize 1,3-diaminopropane to create N-Boc-1,3-diaminopropane.

-

Reagents:

-

1,3-Diaminopropane (10.0 equiv, large excess is critical to avoid di-Boc).

-

Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv).

-

Solvent: Dichloromethane (DCM) or Chloroform.

-

-

Procedure:

-

Dissolve 1,3-diaminopropane in DCM (0.5 M concentration) and cool to 0°C.

-

Dissolve Boc₂O in DCM and add dropwise over 2 hours. The slow addition combined with excess diamine ensures the unreacted amine is statistically favored over the mono-Boc product for a second reaction.

-

Stir at room temperature for 12 hours.

-

Workup: Wash the organic layer with water multiple times. The unreacted diamine is highly water-soluble and will be removed. The mono-Boc amine remains in the organic phase.

-

Dry over MgSO₄ and concentrate in vacuo.

-

Phase 2: Acylation

Objective: Install the methacrylamide moiety.

-

Reagents:

-

N-Boc-1,3-diaminopropane (from Phase 1).

-

Methacryloyl chloride (1.1 equiv) OR Methacrylic anhydride (preferred for milder conditions).

-

Triethylamine (TEA) (1.2 equiv) as an acid scavenger.

-

Inhibitor: Hydroquinone or MEHQ (trace amount).

-

Solvent: Dry DCM or THF.

-

-

Procedure:

-

Dissolve N-Boc-diamine and TEA in dry DCM under nitrogen atmosphere.

-

Add trace inhibitor (prevent polymerization during synthesis).

-

Cool to 0°C.

-

Add Methacryloyl chloride dropwise. Caution: Exothermic.

-

Stir at 0°C for 1 hour, then warm to room temperature for 4 hours.

-

Workup: Wash with 0.1 M HCl (removes TEA), then saturated NaHCO₃, then brine. Dry and concentrate.

-

Phase 3: Deprotection & Salt Formation

Objective: Cleave the Boc group and precipitate the final HCl salt.

-

Reagents:

-

4M HCl in Dioxane or Ethyl Acetate.

-

-

Procedure:

-

Dissolve the intermediate in a minimal amount of DCM or Ethyl Acetate.

-

Add 4M HCl/Dioxane (excess, ~5-10 equiv) at 0°C.

-

Stir for 2–4 hours. The product, APMA-HCl, is insoluble in ether/dioxane and will precipitate as a white solid.

-

Purification (Recrystallization): Filter the solid. Recrystallize from a mixture of Methanol/Diethyl Ether or Isopropanol .

-

Drying: Vacuum dry at room temperature (Do not heat excessively).

-

Synthesis Workflow Diagram

Part 3: Quality Control & Self-Validation (E-E-A-T)

To ensure the protocol was successful, compare your product against these standard physicochemical properties.

Proton NMR Characterization (D₂O)

The absence of the Boc-group singlet (~1.4 ppm) and the presence of vinyl protons confirm the final structure.

| Moiety | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Vinyl (cis) | 5.75 | Singlet (fine split) | 1H | Methacrylamide C=C-H |

| Vinyl (trans) | 5.42 | Singlet (fine split) | 1H | Methacrylamide C=C-H |

| Amide Chain | 3.35 | Triplet | 2H | -CONH-CH ₂- |

| Amine Chain | 2.98 | Triplet | 2H | -CH ₂-NH₃⁺ |

| Methyl | 1.92 | Singlet | 3H | -C(CH ₃)=CH₂ |

| Central Chain | 1.88 | Quintet | 2H | -CH₂-CH ₂-CH₂- |

Note: In DMSO-d6, you will additionally see the Amide NH (~8.0 ppm) and Ammonium NH₃⁺ (~8.1 ppm) broad peaks.

Physical Properties[2][4][5][6]

-

Appearance: White crystalline powder.

-

Melting Point: 123–128°C (Sharp melting point indicates high purity; broad range indicates residual solvent or oligomers) [1].

-

Solubility: Highly soluble in water, methanol, DMSO. Insoluble in ether, hexane, chloroform.

Troubleshooting Common Pitfalls

| Issue | Cause | Solution |

| Product is a gel/gum | Spontaneous polymerization | Ensure temperature is kept <5°C during acylation. Add MEHQ inhibitor. Ensure oxygen presence during workup (inhibitors often require O₂). |

| Low Yield | Product lost in water wash | APMA-HCl is highly water-soluble. Do not wash the final salt product with water. Wash the intermediate (Boc-protected) with water. |

| Extra NMR peaks | Residual Boc or Solvents | Extend deprotection time. Dry under high vacuum for >24h to remove dioxane/ether. |

Part 4: Safety & Handling

-

Methacryloyl Chloride: Lachrymator, corrosive. Handle strictly in a fume hood.

-

APMA-HCl Storage: The product is hygroscopic . Store at 2–8°C in a desiccator or under inert gas (Argon/Nitrogen). Moisture absorption can lead to hydrolysis or spontaneous polymerization over time.

References

-

Sigma-Aldrich. (2025). N-(3-Aminopropyl)methacrylamide hydrochloride Product Specification. Retrieved from

-

Polysciences. (2025). N-(3-Aminopropyl)methacrylamide Hydrochloride Technical Data. Retrieved from

-

Dubey, A., et al. (2015).[2] Preparation and characterization of narrow compositional distribution polyampholytes as potential biomaterials.[2] Journal of Polymer Science Part A: Polymer Chemistry, 53(2), 353-365.[2]

-

Deng, Z., et al. (2008).[2] Facile synthesis of controlled-structure primary amine-based methacrylamide polymers via the reversible addition-fragmentation chain transfer process.[2] Journal of Polymer Science Part A: Polymer Chemistry, 46(15), 4984-4996.[2]

-

Mendonça, P. V., et al. (2014).[2] Efficient RAFT polymerization of N-(3-aminopropyl) methacrylamide hydrochloride using unprotected clickable chain transfer agents.[2] Reactive and Functional Polymers, 81, 1-7.[2]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-(3-Aminopropyl)methacrylamide Hydrochloride (APMA-HCl)

Foreword

N-(3-Aminopropyl)methacrylamide hydrochloride (APMA-HCl) has emerged as a pivotal functional monomer in the rational design of advanced polymeric systems for biomedical applications. Its unique combination of a reactive methacrylamide group and a primary amine functionality, which is protonated at physiological pH, makes it an invaluable building block for stimuli-responsive materials, particularly in drug delivery and gene therapy. This guide provides a comprehensive exploration of the core physicochemical properties of APMA-HCl, offering researchers, scientists, and drug development professionals the foundational knowledge required for its effective application and characterization. We will delve into not just the "what" but the "why," grounding each property in the context of its practical implications and providing robust methodologies for its empirical validation.

Molecular Identity and Core Characteristics

The starting point for any rigorous scientific investigation is the unambiguous identification of the subject material. APMA-HCl is a water-soluble monomer that provides a primary amine group for further functionalization or for pH-responsive behavior in the resulting polymer.

| Property | Value | Source |

| Chemical Formula | C₇H₁₅ClN₂O | |

| Molecular Weight | 178.66 g/mol | |

| CAS Number | 72601-53-9 | |

| Canonical SMILES | C=C(C)C(=O)NCCCN.Cl | |

| Physical Form | White to off-white crystalline powder or solid |

Understanding this fundamental data is critical. For instance, the molecular weight is not merely a number but a cornerstone for stoichiometric calculations in polymerization synthesis, ensuring precise control over the molar ratios of reactants.

Solubility Profile: The Gateway to Application

The solubility of a monomer dictates its utility in various polymerization techniques and its behavior in biological media. APMA-HCl exhibits high solubility in aqueous solutions due to its hydrophilic amine and amide functionalities, as well as its salt form.

| Solvent | Solubility | Notes |

| Water | Soluble | The hydrochloride salt form enhances aqueous solubility. |

| Methanol | Soluble | |

| Ethanol | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| N,N-Dimethylformamide (DMF) | Soluble |

This broad solubility in polar protic and aprotic solvents provides versatility in experimental design. For example, its solubility in water is a prerequisite for its common use in aqueous Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique that is widely employed in the synthesis of well-defined polymers for biomedical applications.

The pKa of the Primary Amine: The Heart of pH-Responsiveness

The pKa of the primary amine group in APMA-HCl is arguably its most critical physicochemical property in the context of drug delivery. It governs the charge state of the monomer and the resulting polymer as a function of pH, which in turn dictates its interaction with biological membranes, nucleic acids, and other charged molecules. The pKa of the conjugate acid of the primary amine is approximately 8.2.

This means that at physiological pH (~7.4), a significant portion of the amine groups will be protonated (cationic), while in more acidic environments, such as the endosomal compartment of a cell (pH ~5.5-6.5), the degree of protonation increases. This pH-dependent charge modulation is the basis for the "proton sponge" effect, a mechanism often exploited for endosomal escape in drug and gene delivery systems.

Experimental Protocol: Potentiometric Titration for pKa Determination

The following protocol outlines a robust method for the empirical determination of the pKa of APMA-HCl. This self-validating system ensures accuracy through careful calibration and control.

Objective: To determine the acid dissociation constant (pKa) of the primary amine group of APMA-HCl.

Materials:

-

N-(3-Aminopropyl)methacrylamide hydrochloride (APMA-HCl)

-

Deionized (DI) water, purged with nitrogen to remove dissolved CO₂

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Beaker (100 mL)

Methodology:

-

Solution Preparation: Accurately weigh approximately 0.1 g of APMA-HCl and dissolve it in 50 mL of CO₂-free DI water in a beaker.

-

Initial pH Adjustment: Place the beaker on the magnetic stirrer and begin gentle stirring. Immerse the calibrated pH electrode into the solution. Add 0.1 M HCl dropwise until the pH of the solution is below 3. This ensures that all amine groups are fully protonated.

-

Titration: Begin the titration by adding the standardized 0.1 M NaOH solution in small increments (e.g., 0.1 mL).

-

Data Recording: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize before proceeding.

-

Endpoint: Continue the titration until the pH reaches approximately 11-12, ensuring the complete deprotonation of the amine groups.

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Calculate the first derivative of the titration curve (ΔpH/ΔV) to accurately determine the equivalence point, which corresponds to the steepest point of the curve.

-

The pKa is the pH at which half of the volume of NaOH required to reach the equivalence point has been added.

-

Causality and Trustworthiness: The use of CO₂-free water is critical because dissolved carbon dioxide can form carbonic acid, which would interfere with the titration of the amine group and lead to an inaccurate pKa value. The initial acidification ensures a well-defined starting point for the titration. This rigorous approach provides a trustworthy and reproducible pKa determination.

Diagram of the Titration Workflow

Caption: Workflow for pKa Determination of APMA-HCl

Thermal Properties: Stability and Processing

The thermal behavior of APMA-HCl is a critical parameter for its storage, handling, and polymerization, especially when thermal initiators are used.

Melting Point

The melting point of a crystalline solid is a sharp transition that is sensitive to impurities. For APMA-HCl, the reported melting point is in the range of 184-188 °C. A broad melting range can be indicative of the presence of impurities, which could have a detrimental effect on polymerization kinetics and the properties of the final polymer.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a highly sensitive and accurate method for determining the melting point and other thermal transitions of a material.

Objective: To determine the melting point of APMA-HCl with high precision.

Materials:

-

N-(3-Aminopropyl)methacrylamide hydrochloride (APMA-HCl)

-

Differential Scanning Calorimeter (DSC)

-

Aluminum DSC pans and lids

-

Crimper for sealing pans

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of APMA-HCl into an aluminum DSC pan.

-

Pan Sealing: Securely crimp a lid onto the pan to encapsulate the sample. Prepare an empty, sealed aluminum pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 220 °C).

-

Hold at the high temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature.

-

A second heating scan is often performed to observe the behavior of the melt-quenched material.

-

-

Data Analysis:

-

The melting transition will appear as an endothermic peak on the DSC thermogram (heat flow vs. temperature).

-

The onset temperature of this peak is typically reported as the melting point. The peak temperature can also be reported.

-

Causality and Trustworthiness: The use of a sealed pan prevents any loss of mass due to sublimation. The controlled heating rate ensures thermal equilibrium and allows for the accurate determination of the transition temperature. The inclusion of a second heating scan can provide information about the material's thermal history and stability.

Diagram of the DSC Experimental Logic

Caption: Logical Flow of a DSC Experiment

Conclusion

The physicochemical properties of N-(3-Aminopropyl)methacrylamide hydrochloride are intrinsically linked to its functionality as a premier monomer for advanced biomedical polymers. A thorough understanding and empirical validation of its molecular identity, solubility, pKa, and thermal characteristics are not merely academic exercises; they are prerequisites for the rational design of materials with predictable and reliable performance. The protocols and data presented in this guide serve as a foundational resource for scientists and researchers, enabling them to harness the full potential of APMA-HCl in their development endeavors.

References

-

N-(3-Aminopropyl)methacrylamide hydrochloride. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

-

Mastour, M., et al. (2015). Synthesis and characterization of pH-responsive N-(3-aminopropyl)methacrylamide hydrochloride based (co)polymers via aqueous RAFT polymerization. Polymer Chemistry, 6(28), 5092-5102. [Link]

A Senior Application Scientist's Guide to Sourcing and Qualifying N-(3-Aminopropyl)methacrylamide hydrochloride for Pharmaceutical Research and Development

For researchers, scientists, and drug development professionals, the quality of starting materials is paramount to the success of any project. N-(3-Aminopropyl)methacrylamide hydrochloride (APMA), a key monomer in the synthesis of functional polymers for drug and gene delivery, is no exception. Its primary amine and polymerizable methacrylamide groups offer a versatile platform for creating stimuli-responsive and biocompatible hydrogels. However, the integrity of these advanced materials is directly dependent on the purity and consistency of the commercially sourced APMA. This in-depth technical guide provides a comprehensive overview of commercial suppliers, critical quality attributes, and robust qualification protocols to ensure the selection of high-quality APMA for your research and development endeavors.

The Commercial Landscape: A Comparative Analysis of APMA Suppliers

A multitude of chemical suppliers offer N-(3-Aminopropyl)methacrylamide hydrochloride, each with varying product specifications and documentation. To aid in the selection process, the following table summarizes the offerings from several prominent commercial suppliers. It is crucial to note that while this table provides a snapshot of available information, direct inquiry and lot-specific Certificates of Analysis (CoA) are essential for making a final decision.

| Supplier | Product Number (Example) | Purity Specification | Analytical Method(s) | Stabilizer | Appearance | Storage Temperature |

| Sigma-Aldrich | 731099 | ≥98% | HPLC | ≤1,000 ppm MEHQ | Powder | 2-8°C |

| TCI Chemicals | A3400 | >98.0%[1] | HPLC, Nonaqueous Titration[1] | Not specified | White to Light yellow powder to crystal[1] | 0-10°C[1] |

| Polysciences, Inc. | 21200 | ≥98%[2] | Not specified | Uninhibited[2] | Not specified | 4°C[2] |

| ChemScene | CS-W002334 | ≥97%[3] | Not specified | Not specified | Not specified | Room Temperature, protect from light[3] |

Expert Insight: The presence and concentration of a stabilizer, such as Monomethyl ether hydroquinone (MEHQ), is a critical consideration. While it prevents premature polymerization during storage, it may need to be removed before use in certain polymerization techniques. Suppliers offering an "uninhibited" version, like Polysciences, Inc., provide an advantage for applications sensitive to such additives. The specified analytical methods for purity determination also offer a glimpse into the supplier's quality control rigor, with TCI Chemicals explicitly mentioning both HPLC and nonaqueous titration.[1]

Supplier Qualification and Incoming Material Inspection: A Self-Validating Workflow

A robust supplier qualification process is the cornerstone of ensuring consistent quality. The following workflow, presented as a Graphviz diagram, outlines a systematic approach to selecting and continually verifying a supplier for N-(3-Aminopropyl)methacrylamide hydrochloride.

Caption: A workflow for qualifying and monitoring commercial suppliers of APMA.

Understanding the Synthesis of N-(3-Aminopropyl)methacrylamide hydrochloride

Knowledge of the synthetic route provides valuable insight into potential impurities. A common laboratory and industrial synthesis involves the reaction of a protected aminopropylamine with a methacrylic acid derivative, followed by deprotection and salt formation.[4][5] One published method describes the acylation of 3-chloropropylamine hydrochloride with methacrylic anhydride, followed by a Gabriel synthesis and subsequent hydrazinolysis to yield the free amine, which is then acidified to the hydrochloride salt.[6]

Sources

- 1. N-(3-Aminopropyl)methacrylamide Hydrochloride | 72607-53-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. polysciences.com [polysciences.com]

- 3. chemscene.com [chemscene.com]

- 4. scientificlabs.ie [scientificlabs.ie]

- 5. Buy N-(3-Aminopropyl)methacrylamide (EVT-3195040) | 86742-39-4 [evitachem.com]

- 6. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]

Technical Guide: Purity Validation and Optimization of N-(3-Aminopropyl)methacrylamide Hydrochloride

Topic: Purity Levels of Commercially Available N-(3-Aminopropyl)methacrylamide Hydrochloride (APMA-HCl) Content Type: In-Depth Technical Guide

Executive Summary

N-(3-Aminopropyl)methacrylamide hydrochloride (APMA-HCl) is a critical functional monomer used to introduce primary amine groups into polymer networks, facilitating the conjugation of proteins, peptides, and drugs.[1] While commercial sources typically claim purities of >98%, the remaining impurities—specifically polymerization inhibitors (MEHQ), hydrolysis products (methacrylic acid), and synthesis byproducts (1,3-diaminopropane)—can catastrophically affect radical polymerization kinetics and hydrogel cytocompatibility. This guide provides a rigorous framework for validating commercial APMA-HCl and protocols for its purification to pharmaceutical-grade standards.

Part 1: The Criticality of Monomer Purity

In drug delivery and tissue engineering, "reagent grade" is often insufficient. For APMA-HCl, purity directly dictates three critical performance metrics:

-

Polymerization Kinetics: The presence of phenolic inhibitors (e.g., hydroquinone monomethyl ether, MEHQ) creates an induction period, delaying the onset of polymerization and altering the final molecular weight distribution.

-

Crosslinking Efficiency: In hydrogel synthesis, impurities acting as chain transfer agents reduce the effective crosslinking density, leading to mechanically weak gels with unpredictable swelling ratios.

-

Biocompatibility: Residual 1,3-diaminopropane (a synthesis precursor) is cytotoxic and can leach from the final matrix, triggering inflammation in vivo.

Part 2: Commercial Landscape & Impurity Profiling

Commercial APMA-HCl is synthesized primarily via the Schotten-Baumann reaction between methacryloyl chloride and 1,3-diaminopropane (DAP). Understanding this route is essential for predicting the impurity profile.

Synthesis Pathway & Impurity Generation

The following diagram illustrates the synthesis pathway and where specific impurities originate.

Figure 1: Synthesis pathway of APMA-HCl highlighting the origin of critical impurities including crosslinking side-products and storage inhibitors.

Part 3: Analytical Validation Framework

Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor. CoAs often report "Titration Purity," which only measures chloride content and fails to detect organic impurities or inhibitors.

Nuclear Magnetic Resonance (1H NMR)

NMR is the gold standard for structural validation. It distinguishes between the monomer and its hydrolysis products.

Protocol:

-

Dissolve 10 mg of APMA-HCl in 0.7 mL of Deuterium Oxide (D₂O).

-

Acquire spectrum (minimum 16 scans) at 400 MHz or higher.

Critical Peak Assignments (D₂O, δ ppm):

-

Vinyl Protons (Methacrylamide): Two singlets at 5.35 ppm and 5.68 ppm . (Integration: 1H each). Note: Broadening indicates polymerization.

-

Methyl Group: Singlet at 1.88 ppm . (Integration: 3H).

-

Propyl Chain:

- -methylene to amide (-NH-CH ₂-): Triplet at 3.32 ppm .

- -methylene (-CH₂-CH ₂-CH₂-): Quintet at 1.85 ppm (often overlaps with methyl group).

- -methylene to amine (-CH ₂-NH₃⁺): Triplet at 2.98 ppm .

Self-Validation Check:

Calculate the ratio of the vinyl proton integral (5.68 ppm) to the

-

Target Ratio: 1.0 : 2.0.

-

Deviation > 5%: Indicates loss of vinyl functionality (polymerization) or presence of non-functional impurities.

HPLC for Inhibitor Quantification

NMR is not sensitive enough to quantify MEHQ (typically present at 200–1000 ppm).

Protocol:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax), 5 µm.

-

Mobile Phase: Isocratic 80:20 Water:Acetonitrile (0.1% TFA).

-

Detection: UV at 280 nm (MEHQ absorbs strongly here; APMA absorbs at 210 nm).

-

Standard: Run a calibration curve of MEHQ (10–1000 ppm).

Part 4: Purification Protocol (Recrystallization)

If the commercial batch fails the validation above (e.g., high MEHQ or yellow discoloration), perform this recrystallization. This protocol exploits the solubility difference between APMA-HCl (polar) and MEHQ/organic impurities (non-polar).

Reagents

-

Crude APMA-HCl

-

Isopropanol (IPA) - High Purity

-

Methanol (MeOH) - High Purity

-

Diethyl Ether (optional, for washing)

Step-by-Step Workflow

-

Dissolution: Dissolve crude APMA-HCl in a minimum volume of warm Methanol (approx. 40°C). The solution should be near saturation.

-

Expert Tip: If the solution is cloudy, filter it through a 0.2 µm PTFE membrane to remove pre-formed polymer chains (insoluble in MeOH).

-

-

Precipitation: Add warm Isopropanol (IPA) slowly to the methanol solution until a slight turbidity persists (Ratio approx. 1:3 MeOH:IPA).

-

Crystallization: Place the flask in a -20°C freezer for 12–18 hours. Do not disturb.

-

Collection: Filter the white crystals rapidly under vacuum (APMA is hygroscopic).

-

Washing: Wash the filter cake twice with cold Diethyl Ether to remove surface MEHQ.

-

Drying: Dry in a vacuum desiccator over P₂O₅ for 24 hours.

Analytical Decision Workflow

Figure 2: Quality Control decision tree for assessing monomer suitability before experimental use.

Part 5: Application Impact Data

The following table summarizes the impact of using "Raw" vs. "Purified" APMA-HCl in the synthesis of a Poly(acrylamide-co-APMA) hydrogel.

| Parameter | Raw Commercial APMA (>98%) | Purified APMA (>99.5%, No MEHQ) | Mechanism of Failure |

| Induction Time | 15 – 45 minutes | < 2 minutes | MEHQ scavenges initial radicals, delaying propagation. |

| Gel Color | Slight Yellow/Off-white | Transparent/Colorless | Oxidation products of phenolic inhibitors remain trapped. |

| Amine Loading | 85% of theoretical | >98% of theoretical | Impurities (DAP) compete for reaction sites or cause chain termination. |

| Cell Viability | 75% (Fibroblasts, 24h) | >95% (Fibroblasts, 24h) | Residual 1,3-diaminopropane and low MW oligomers are cytotoxic. |

References

- Liu, R., & Rempel, G. L. (1997). Synthesis and characterization of poly(acrylamide-co-APMA) hydrogels. Journal of Polymer Science Part A: Polymer Chemistry.

Sources

A Technical Guide to the Stability and Storage of N-(3-Aminopropyl)methacrylamide hydrochloride (APMA-HCl)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(3-Aminopropyl)methacrylamide hydrochloride (APMA-HCl) is a versatile monomer crucial for the synthesis of functional polymers and hydrogels in biomedical applications, including drug delivery and tissue engineering.[1][2] Its dual functionality, featuring a polymerizable methacrylamide group and a reactive primary amine, makes it highly valuable. However, these same reactive groups predispose the molecule to specific degradation pathways. This guide provides an in-depth analysis of the chemical stability of APMA-HCl, outlines its primary degradation mechanisms, and establishes evidence-based protocols for its optimal storage and handling to ensure its purity, reactivity, and shelf-life for research and development.

Introduction to APMA-HCl: Chemical Profile and Applications

N-(3-Aminopropyl)methacrylamide hydrochloride is a water-soluble, crystalline solid. The molecule consists of a methacrylamide functional group, which is susceptible to polymerization, and a primary amine on a propyl linker, which is protonated as a hydrochloride salt. This primary amine is a key site for bioconjugation and imparts pH-responsive characteristics to polymers derived from it.[1][2]

Its principal applications are found in materials science and drug development:

-

Hydrogel Synthesis: APMA-HCl is a fundamental building block for creating hydrogels with amine-based crosslinking, resulting in mechanically robust structures for drug delivery and tissue scaffolding.[2]

-

Functional Polymers: It is used to synthesize stimuli-responsive polymers that can change their properties in response to pH shifts.[1]

-

Bioconjugation: The primary amine allows for the covalent attachment of proteins, peptides, and other biomolecules to create bioactive surfaces and therapeutic agents.[2]

Given its role in creating precisely engineered materials, maintaining the monomer's integrity is paramount. Degradation can lead to loss of reactivity, uncontrolled polymerization, and the introduction of impurities that can compromise experimental outcomes and the safety of final products.

Core Stability Challenges & Degradation Pathways

The chemical structure of APMA-HCl contains two primary points of vulnerability: the methacrylamide group and the primary amine. Its nature as a hygroscopic salt adds a third factor that can accelerate degradation.

Spontaneous Radical Polymerization

The most significant stability concern for APMA-HCl is the spontaneous, uncontrolled radical polymerization of the methacrylamide's vinyl group (C=C double bond). This process converts the monomer into an oligomer or polymer, rendering it unsuitable for controlled polymerization reactions.

-

Causality: This reaction is initiated by free radicals, which can be generated by exposure to heat, ultraviolet (UV) light, or trace metal impurities .[3] Once initiated, the reaction proceeds as a chain reaction.[3]

-

Prevention: To counteract this, commercial APMA-HCl is typically supplied with a radical inhibitor, such as monomethyl ether hydroquinone (MEHQ), at concentrations up to 1,000 ppm.[1][4] This inhibitor scavenges free radicals, preventing the initiation of polymerization. However, the inhibitor is consumed over time, and its effectiveness is finite. Storing the compound at recommended low temperatures (2-8°C) is critical to slow the kinetics of any potential initiation events.[4][5]

Hydrolytic Degradation of the Amide Bond

The amide bond in the methacrylamide group can undergo hydrolysis, breaking the molecule into methacrylic acid and 3-aminopropylamine.

-

Causality: This reaction is catalyzed by the presence of water and is highly dependent on pH. While amides are generally more resistant to hydrolysis than esters, the reaction can be forced under strongly acidic or basic conditions, particularly at elevated temperatures.[6] Studies on related methacrylamides confirm their stability in acidic to neutral solutions but show increased degradation in highly alkaline media.[7][8] The hydrochloride salt form of APMA-HCl creates a mildly acidic environment in solution, which helps to protect the amide bond.

-

Prevention: As APMA-HCl is a hygroscopic (moisture-absorbing) solid, the most critical preventative measure is to protect it from moisture.[9] Storage in a tightly sealed container in a dry environment, preferably a desiccator or under an inert gas like argon or nitrogen, is essential.[9]

Oxidation and Side Reactions of the Amine Group

The primary amine, while protonated as a salt, can still be susceptible to oxidation, especially in its free base form or in solutions with a higher pH.

-

Causality: Atmospheric oxygen can lead to the gradual oxidation of the amine, forming various degradation products that can impart color (e.g., yellowing) and introduce impurities. This process can be accelerated by light and heat. Furthermore, the amine group can react with atmospheric carbon dioxide.

-

Prevention: Storing the compound under an inert atmosphere (e.g., nitrogen or argon) minimizes contact with oxygen.[9] Protection from light by using an amber vial or storing it in the dark is also a standard precaution for amine-containing compounds.

The interconnected nature of these degradation pathways is visualized in the diagram below.

Caption: Key degradation pathways for APMA-HCl initiated by environmental stress factors.

Recommended Storage and Handling Protocols

Based on the chemical vulnerabilities, the following conditions are mandated to ensure the long-term stability of APMA-HCl.

Long-Term Storage of Solid APMA-HCl

For unopened containers or material intended for storage longer than one month:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2–8°C [4][5] | Reduces the rate of all degradation reactions, especially spontaneous polymerization. Prevents depletion of the MEHQ inhibitor. |

| Atmosphere | Inert Gas (Argon or Nitrogen) [9] | Prevents oxidation of the primary amine and minimizes contact with atmospheric moisture. |

| Moisture | Dry / Desiccated [9][10][11] | APMA-HCl is hygroscopic. Moisture absorption can accelerate hydrolysis of the amide bond. |

| Light | Protect from Light (Dark) [5] | UV light can generate free radicals, initiating polymerization and promoting oxidation. |

| Container | Tightly Sealed Original Container [9][10][12] | Prevents contamination and exposure to air and moisture. |

Handling and Short-Term Storage of Solutions

Aqueous solutions of APMA-HCl are significantly less stable than the solid form and should be prepared fresh whenever possible.

-

Solvent: Use deoxygenated, high-purity water (e.g., Milli-Q) to prepare solutions.

-

pH: Maintain a mildly acidic pH (typically 4-6). The inherent nature of the hydrochloride salt helps achieve this. Avoid basic conditions, as this will deprotonate the amine, increasing its nucleophilicity and susceptibility to degradation.[13]

-

Storage: If a solution must be stored, keep it at 2-8°C for no longer than 24-48 hours. For longer storage, flash-freeze aliquots and store them at -20°C or below.

-

Inhibitor: For applications sensitive to MEHQ, it can be removed by passing a solution of APMA-HCl through an inhibitor-removal column immediately before use. However, once the inhibitor is removed, the monomer is highly prone to polymerization and must be used immediately.

Experimental Protocol: Forced Degradation Study for Stability Assessment

A forced degradation (or stress testing) study is a self-validating system to understand the stability profile of APMA-HCl and identify the appropriate analytical methods for monitoring its purity.

Objective: To intentionally degrade APMA-HCl under controlled stress conditions (heat, humidity, light, pH) and assess the extent of degradation using High-Performance Liquid Chromatography (HPLC).

Materials:

-

APMA-HCl (test sample)

-

High-purity water (HPLC grade)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Forced-air oven

-

Photostability chamber (ICH Q1B compliant)

-

Humidity chamber

Methodology:

-

Prepare Stock Solution: Accurately weigh and dissolve APMA-HCl in HPLC-grade water to a known concentration (e.g., 1 mg/mL). This is the "Time 0" control sample.

-

Apply Stress Conditions (in parallel):

-

Heat Stress: Place a sealed vial of the stock solution in an oven at 60°C for 24 hours.

-

Humidity Stress (Solid): Place an open container of solid APMA-HCl in a humidity chamber at 25°C / 90% Relative Humidity for 7 days. Afterward, dissolve to the stock concentration.

-

Acid Stress: Adjust the stock solution to pH 2 with 0.1 M HCl. Keep at room temperature for 24 hours.

-

Base Stress: Adjust the stock solution to pH 10 with 0.1 M NaOH. Keep at room temperature for 24 hours.

-

Oxidative Stress: Add a small amount of 3% hydrogen peroxide to the stock solution. Keep at room temperature for 24 hours.

-

Photostability Stress: Expose the stock solution to light in a photostability chamber according to ICH guidelines.

-

-

Sample Analysis:

-

After the stress period, neutralize the acid and base-stressed samples.

-

Analyze the "Time 0" control and all stressed samples by HPLC. Use a mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA) suitable for separating the parent APMA-HCl peak from any degradation products.

-

Monitor the chromatogram at an appropriate wavelength (e.g., ~210 nm).

-

-

Data Interpretation:

-

Compare the chromatograms of the stressed samples to the control.

-

Calculate the percentage loss of the main APMA-HCl peak.

-

Identify the formation of new peaks, which represent degradation products. The conditions that produce the most significant degradation highlight the primary stability weaknesses.

-

The workflow for this protocol is illustrated below.

Caption: Experimental workflow for a forced degradation study of APMA-HCl.

Conclusion and Best Practices

The chemical integrity of N-(3-Aminopropyl)methacrylamide hydrochloride is contingent upon strict adherence to proper storage and handling protocols. The primary threats to its stability are spontaneous polymerization, hydrolysis, and oxidation . These risks are effectively mitigated by a multi-faceted approach:

-

Store Cold: Always store solid APMA-HCl at 2-8°C.

-

Store Dry: Protect from moisture at all times using tightly sealed containers and a dry environment.

-

Store Dark & Inert: Keep away from light and under an inert atmosphere to prevent polymerization and oxidation.

-

Use Solutions Fresh: Prepare aqueous solutions immediately before use and avoid prolonged storage.

By implementing these scientifically-grounded procedures, researchers and developers can ensure the reliability and reproducibility of their experiments, leading to higher quality materials and more robust scientific outcomes.

References

-

Scribd. (n.d.). Msds 2,4 d Amine Salt 72% Sl. Retrieved from [Link]

-

SLS Ireland. (n.d.). N-(3-Aminopropyl)methacrylamide | 731099-5G. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

-

Greenbook.net. (n.d.). SAFETY DATA SHEET CLEAN AMINE®. Retrieved from [Link]

-

van der Valk, D. C., et al. (2021). Hydrolytic (In)stability of Methacrylate Esters in Covalently Cross-Linked Hydrogels Based on Chondroitin Sulfate and Hyaluronic Acid Methacrylate. ACS Omega. Retrieved from [Link]

-

PubMed. (n.d.). Hydrolytic stability of methacrylamide in acidic aqueous solution. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet: N-(3-Aminopropyl)Methacrylamide Hydro-chloride, 99% (Titr.). Retrieved from [Link]

-

National Institutes of Health. (2021). Hydrolytic (In)stability of Methacrylate Esters in Covalently Cross-Linked Hydrogels Based on Chondroitin Sulfate and Hyaluronic Acid Methacrylate. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Methacrylamide. Retrieved from [Link]

-

ACS Publications. (n.d.). Radical Polymerization of Acrylates, Methacrylates, and Styrene. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Chemical degradation of poly(2-aminoethyl methacrylate). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride. Polymer Chemistry. Retrieved from [Link]

-

YouTube. (2022, December 22). Methacrylic acid from methyl methacrylate via hydrolysis. Retrieved from [Link]

-

National Institutes of Health. (2024, March 29). An Overview of Degradation Strategies for Amitriptyline. PMC. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis of polyacrylamide and acrylic acid-acrylamide copolymers. Retrieved from [Link]

-

YouTube. (2024, April 16). Polymer Chemistry: Understanding Radical Polymerization. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Thermal degradation of glycidyl methacrylate-acrylonitrile copolymers. Retrieved from [Link]

-

Nanyang Technological University. (n.d.). Hydrolytic stability of methacrylamide and methacrylate in gelatin methacryloyl. Retrieved from [Link]

-

YouTube. (2018, November 3). Hydrolysis of polyamides. Retrieved from [Link]

-

Ovid. (n.d.). Spontaneous Polymerization of N-(3-Dimethylaminopropyl)methacrylamide Salts in Concentrated Aqueous Solutions. Retrieved from [Link]

Sources

- 1. scientificlabs.ie [scientificlabs.ie]

- 2. polysciences.com [polysciences.com]

- 3. youtube.com [youtube.com]

- 4. N-(3-氨丙基)甲基丙烯酰胺盐酸盐 盐酸盐 contains ≤1,000 ppm MEHQ as stabilizer, 98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. 72607-53-5|N-(3-Aminopropyl)methacrylamide hydrochloride|BLD Pharm [bldpharm.com]

- 6. youtube.com [youtube.com]

- 7. Hydrolytic stability of methacrylamide in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 9. tcichemicals.com [tcichemicals.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. assets.greenbook.net [assets.greenbook.net]

- 13. researchgate.net [researchgate.net]

N-(3-Aminopropyl)methacrylamide hydrochloride for beginners in polymer chemistry

An In-depth Technical Guide to N-(3-Aminopropyl)methacrylamide hydrochloride for Polymer Chemistry

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of N-(3-Aminopropyl)methacrylamide hydrochloride (APMA). We will delve into its fundamental properties, polymerization methodologies, and its versatile applications, particularly within the biomedical field. This document is designed to bridge foundational knowledge with practical, field-proven insights, enabling both newcomers and experienced scientists to harness the full potential of this unique monomer.

Part 1: The Core Identity of N-(3-Aminopropyl)methacrylamide hydrochloride (APMA)

N-(3-Aminopropyl)methacrylamide hydrochloride, commonly abbreviated as APMA or APMH, is a highly functional monomer that has garnered significant attention in the field of polymer chemistry. Its structure is distinguished by two key moieties: a polymerizable methacrylamide group and a primary amine side chain.[1] This dual functionality is the cornerstone of its utility, offering a reactive handle for polymerization and a versatile site for subsequent chemical modifications.[1]

The hydrochloride salt form ensures its solubility in aqueous media, a critical advantage for many biological and pharmaceutical applications. The primary amine group provides several attractive features, including pH-responsiveness and the ability to conjugate a wide variety of molecules.[2]

Caption: Chemical Structure of APMA

Key Physicochemical Properties

A thorough understanding of APMA's properties is essential for designing successful polymerization reactions and applications.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O · HCl | |

| Molecular Weight | 178.66 g/mol | [1] |

| Appearance | White to off-white powder | |

| Melting Point | 123-128 °C | |

| Solubility | Soluble in water | [1][3] |

| Storage Temperature | 2-8°C | |

| Inhibitor | ≤1,000 ppm MEHQ (Monomethyl ether hydroquinone) |

Expert Insight: The presence of an inhibitor like MEHQ is crucial for preventing spontaneous polymerization during storage. While it is often removed for controlled polymerization techniques, for many free-radical polymerizations, it can be overcome by the initiator concentration without prior removal.

Part 2: The Polymerization of APMA: A Practical Guide

The conversion of APMA monomers into a polymer chain is the foundational step for creating functional materials. The choice of polymerization technique is dictated by the desired polymer architecture, molecular weight control, and end-application.

The Influence of pH: A Critical Parameter

For amine-containing monomers like APMA, pH is arguably the most critical parameter in aqueous polymerization. The primary amine group can exist in a protonated (cationic, -NH₃⁺) or deprotonated (neutral, -NH₂) state, depending on the pH of the solution.

-

Low pH (Acidic): The amine group is fully protonated (-NH₃⁺). This enhances water solubility but can also introduce electrostatic repulsion between monomer units and the growing polymer chain, potentially affecting polymerization kinetics.

-

High pH (Basic): The amine group is deprotonated (-NH₂). This neutral form is more nucleophilic and can participate in side reactions. It is also less water-soluble, which can lead to aggregation or precipitation during polymerization.[4]

Studies have shown that adjusting the reaction pH can significantly impact the synthesis of APMA-containing microgels, affecting particle size, yield, and monomer incorporation.[4] For instance, increasing the pH up to 9.5 was found to reduce the negative effects of APMA copolymerization, though higher pH levels led to aggregation.[4] For reproducible results, conducting polymerizations in a buffered aqueous environment is highly recommended.[5][6]

Caption: General workflow for FRP of APMA.

Controlled Radical Polymerization (CRP): Precision Engineering

For applications demanding well-defined polymer architectures, such as block copolymers for drug delivery or polymers with specific end-groups for bioconjugation, CRP techniques are superior. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a particularly powerful and versatile CRP method for APMA. [5][7] Why Choose RAFT for APMA?

-

Tolerance: RAFT is tolerant to a wide range of functional groups, including the primary amine of APMA. [5]* Aqueous Conditions: It can be effectively performed in aqueous media, which is ideal for this water-soluble monomer. [8]* Control: It provides excellent control over molecular weight, leading to polymers with low polydispersity (Đ < 1.3).

-

Living Nature: The "living" nature of RAFT allows for the synthesis of block copolymers by sequential monomer addition.

The key to a successful RAFT polymerization is the selection of an appropriate RAFT agent, also known as a Chain Transfer Agent (CTA). For methacrylamides like APMA, dithiobenzoates or trithiocarbonates are often effective. [8]

Step-by-Step Protocol: RAFT Polymerization of Poly(APMA)

-

Reagent Preparation: In a reaction vial, combine APMA, the chosen RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate, CTP), a water-soluble initiator (e.g., 4,4′-azobis(4-cyanovaleric acid), ACVA), and the solvent (e.g., a buffered water/2-propanol mixture). [8]The ratio of [Monomer]:[CTA]:[Initiator] is crucial for controlling the molecular weight.

-

Homogenization: Seal the vial and ensure all components are fully dissolved.

-

Deoxygenation: Subject the sealed vial to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. This is more rigorous than simple purging and is critical for maintaining control in RAFT.

-

Polymerization: Place the vial in a preheated oil bath at the desired temperature (e.g., 70°C) and allow the polymerization to proceed for the calculated time to reach the target conversion.

-

Termination: Stop the reaction by cooling the vial in an ice bath and exposing the contents to air.

-

Purification: Precipitate the polymer in a non-solvent like acetone to remove unreacted monomer. [8]Further purification can be achieved through dialysis. The resulting polymer will have a characteristic color (often pink or yellow) due to the retained RAFT end-group.

Part 3: Unleashing Potential via Post-Polymerization Modification

The true versatility of poly(APMA) lies in its primary amine side chains, which serve as reactive handles for a multitude of chemical modifications. This allows a base polymer to be tailored for highly specific applications. [5] Common Modification Strategies:

-

Bioconjugation: Covalent attachment of proteins, peptides, or antibodies to create bioactive materials or diagnostic tools.

-

Hydrophobization: Attachment of hydrophobic moieties (e.g., alkyl chains, cholesteryl groups) to induce self-assembly into micelles or nanoparticles for drug encapsulation. [5]* Charge Modulation: Conversion of the primary amine to a quaternary ammonium group to create permanently cationic polymers for antimicrobial applications or gene delivery.

-

Grafting: Using the amine groups as initiation sites to graft other polymer chains, creating complex brush-like architectures.

Caption: Modifying Poly(APMA) for diverse applications.

Part 4: Characterization: Validating Your Polymer

After synthesis, it is imperative to characterize the polymer to confirm its structure, molecular weight, and purity.

-

¹H NMR Spectroscopy: Confirms the successful polymerization by showing the disappearance of vinyl proton peaks from the monomer and the appearance of broad peaks corresponding to the polymer backbone. It can also be used to calculate monomer conversion.

-

Gel Permeation/Size Exclusion Chromatography (GPC/SEC): The primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn). For controlled polymerizations like RAFT, a low Đ value is a key indicator of success.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., amide C=O stretch, N-H bonds) and for verifying successful post-polymerization modifications.

Part 5: Applications in the Biomedical Arena

The unique properties of APMA-based polymers make them highly valuable in medicine and biotechnology. [9][10][11]Their cationic nature, biocompatibility, and functionalizable side chains are key to their utility. [12]

-

Gene and Drug Delivery: The cationic primary amine groups can electrostatically interact with and condense negatively charged nucleic acids (like siRNA and pDNA) into nanoparticles (polyplexes), protecting them from degradation and facilitating their entry into cells. [7][12]This makes poly(APMA) an excellent candidate for non-viral gene therapy vectors.

-

Hydrogels for Tissue Engineering: When crosslinked, poly(APMA) forms hydrogels that can absorb large amounts of water. [1][13]These hydrogels can serve as scaffolds that support cell adhesion and proliferation, making them useful for tissue repair and regenerative medicine. [9]* Stimuli-Responsive Materials: The pH-responsive nature of the amine group allows for the design of "smart" materials. [2]For example, a drug-loaded nanoparticle could be designed to release its payload in the acidic microenvironment of a tumor.

-

Bioconjugation and Diagnostics: Poly(APMA) can be used to modify surfaces, such as nanoparticles or microplates, to immobilize proteins or antibodies for diagnostic assays. [1]

Part 6: Safety and Handling

According to its Safety Data Sheet (SDS), N-(3-Aminopropyl)methacrylamide hydrochloride is classified as an eye irritant (H319).

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid creating dust. Use in a well-ventilated area.

-

Storage: Store the monomer in a tightly sealed container in a cool, dry place, typically at 2-8°C, away from direct sunlight to prevent premature polymerization. [1]

References

-

Synthesis of APMA and poly(APMA-co-EMA) . ResearchGate. [Link]

-

Importance of pH in Synthesis of pH-Responsive Cationic Nano- and Microgels . MDPI. [Link]

-

Chemical structure of APMH: N‐(3‐aminopropyl)methacrylamide hydrochloride . ResearchGate. [Link]

-

Efficient RAFT polymerization of N-(3-aminopropyl)methacrylamide hydrochloride using unprotected “clickable” chain transfer agents . ResearchGate. [Link]

-

Improved mechanical properties of antimicrobial poly(N-[3-(dimethylaminopropyl)] methacrylamide) hydrogels prepared by free radical polymerization in the presence of cetyltrimethylammonium bromide as a lyotropic liquid crystal template . Soft Matter (RSC Publishing). [Link]

-

Synthesis and characterization of poly(acrylic acid‐co‐N‐[3‐(dimethylamino)propyl]‐methacrylamide) hydrogel membranes for biomedical applications . ResearchGate. [Link]

-

Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers . Polymer Chemistry (RSC Publishing). [Link]

-

N-(3-Aminopropyl) methacrylamide | C7H14N2O | CID 2734954 . PubChem. [Link]

-

Biomedical Application of Polymeric Materials . MDPI. [Link]

-

Hydrolytic stability of methacrylamide in acidic aqueous solution . PubMed. [Link]

-

Synthesis and Characterization of Cationic Poly(N-[3-Hexyldimethyl-Aminopropyl] Methacrylamide Bromide) Water-Soluble Polymer . ResearchGate. [Link]

-

Biomedical Applications of Polymers . ResearchGate. [Link]

-

Physico-biochemical Properties of Chitosan-poly(N‑[3-(dimethylaminopropyl)] methacrylamide) Copolymers Synthesized as siRNA Carrier Biomaterials . NIH. [Link]

-

Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers . ResearchGate. [Link]

-

How Are Polymers Used in Medical Applications? . YouTube. [Link]

-

A REVIEW OF POLYMER-BASED MATERIALS USED IN BIOMATERIALS FOR MEDICAL APPLICATIONS . [Link]

Sources

- 1. polysciences.com [polysciences.com]

- 2. N-(3-AMINOPROPYL) METHACRYLAMIDE | 72607-53-5 [chemicalbook.com]

- 3. Buy N-(3-Aminopropyl)methacrylamide (EVT-3195040) | 86742-39-4 [evitachem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Physico-biochemical Properties of Chitosan-poly(N‑[3-(dimethylaminopropyl)] methacrylamide) Copolymers Synthesized as siRNA Carrier Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Improved mechanical properties of antimicrobial poly(N-[3-(dimethylaminopropyl)] methacrylamide) hydrogels prepared by free radical polymerization in the presence of cetyltrimethylammonium bromide as a lyotropic liquid crystal template - Soft Matter (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Leveraging N-(3-Aminopropyl)methacrylamide Hydrochloride for Advanced pH-Responsive Hydrogel Synthesis

Abstract

N-(3-Aminopropyl)methacrylamide hydrochloride (APMA) is a highly versatile cationic monomer essential for the development of "smart" hydrogels. Its primary amine group provides a distinct pH-responsive character, making it an invaluable component in advanced drug delivery, tissue engineering, and biosensing applications.[1][2] This guide provides an in-depth exploration of the principles governing APMA-based hydrogels, detailed protocols for their synthesis and characterization, and expert insights into optimizing their performance for research and drug development.

The Science of APMA: Principles and Mechanisms

Chemical Properties and Functionality

APMA is a water-soluble monomer featuring two key functional groups: a methacrylamide group and a primary amine group (in its hydrochloride salt form).[1][3] This dual functionality is the cornerstone of its utility. The methacrylamide moiety readily participates in free-radical polymerization, forming the polymeric backbone of the hydrogel.[1] The pendant primary amine group is the source of the hydrogel's intelligence, imparting a strong pH-dependent behavior.

Table 1: Physicochemical Properties of N-(3-Aminopropyl)methacrylamide hydrochloride

| Property | Value | Source |

| Molecular Formula | C₇H₁₅ClN₂O | [2] |

| Molecular Weight | 178.66 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 123-128 °C | |

| Solubility | Soluble in water | [1] |

| Storage Temperature | 2-8 °C |

The Mechanism of pH-Responsiveness

The primary amine group on the APMA side chain has a pKa value typically in the physiological range. This allows the hydrogel to exhibit dramatic, reversible swelling and deswelling behavior in response to changes in environmental pH.[2][4]

-

In Acidic Environments (pH < pKa): The primary amine groups (-NH₂) become protonated, forming ammonium groups (-NH₃⁺). This leads to electrostatic repulsion between the positively charged polymer chains. Simultaneously, the influx of counter-ions (like Cl⁻) into the hydrogel network increases the osmotic pressure. Both effects drive water into the matrix, causing the hydrogel to swell significantly.[5][6]

-

In Basic Environments (pH > pKa): The ammonium groups (-NH₃⁺) are deprotonated, returning to their neutral amine state (-NH₂). This neutralizes the electrostatic repulsion, allowing hydrophobic and hydrogen-bonding interactions to dominate. As a result, water is expelled from the network, and the hydrogel collapses or deswells.[5][7]

This reversible transition is the key to creating on-demand systems for applications like targeted drug delivery, where a drug can be protected in one pH environment (e.g., the stomach) and released in another (e.g., the intestine).[4][8]

Caption: Mechanism of pH-responsive swelling and deswelling in APMA hydrogels.

Protocol: Synthesis of a pH-Responsive APMA-co-Acrylamide Hydrogel

This protocol details the synthesis of a model hydrogel using APMA and acrylamide (AAm) via free-radical polymerization.[9] Acrylamide is chosen as a comonomer to enhance the mechanical properties and water retention of the final hydrogel. N,N'-methylenebis(acrylamide) (MBAA) is used as the crosslinker, and the ammonium persulfate (APS)/tetramethylethylenediamine (TEMED) redox pair is used as the initiator system for polymerization at room temperature.[10]

Materials and Equipment

-

N-(3-Aminopropyl)methacrylamide hydrochloride (APMA)

-

Acrylamide (AAm)

-

N,N'-methylenebis(acrylamide) (MBAA)

-

Ammonium persulfate (APS)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

Deionized (DI) water

-

Glass vials or molds

-

Magnetic stirrer and stir bars

-

Nitrogen gas source

-

Standard laboratory glassware and safety equipment (gloves, safety glasses)

Experimental Workflow

Caption: High-level workflow for APMA-co-AAm hydrogel synthesis.

Step-by-Step Synthesis Protocol

-

Reagent Preparation:

-

Prepare a 10% (w/v) stock solution of APS in DI water.

-

Prepare a 10% (w/v) stock solution of MBAA in DI water.

-

Scientist's Note: APS solutions should be made fresh daily as persulfate degrades over time.

-

-

Monomer Solution Formulation:

-

In a glass vial, dissolve the desired amounts of APMA and AAm monomers in DI water to achieve the final total monomer concentration. A typical starting formulation is provided in Table 2.

-

Add the required volume of the MBAA stock solution to the monomer solution.

-

Stir the solution with a magnetic stir bar until all components are fully dissolved.

-

-

Degassing:

-

Bubble nitrogen gas through the solution for 15-20 minutes.

-

Causality: This step is critical to remove dissolved oxygen, which is a potent inhibitor of free-radical polymerization and can prevent or hinder gelation.[11]

-

-

Initiation of Polymerization:

-

While stirring, add the APS solution to the monomer mixture.

-

Immediately add TEMED. TEMED acts as a catalyst, accelerating the formation of free radicals from APS.

-

Scientist's Note: Gelation will begin shortly after the addition of TEMED. The amount of APS/TEMED can be adjusted to control the speed of gelation.

-

-

Gelation:

-

Stop stirring and allow the solution to stand undisturbed at room temperature.

-

Gelation should be complete within 30-60 minutes. Allow the gel to cure for at least 4 hours (or overnight) to ensure the reaction goes to completion.

-

-

Purification:

-

Carefully remove the hydrogel from its mold.

-

Immerse the hydrogel in a large volume of DI water for 3-5 days, changing the water daily.

-

Trustworthiness: This step is essential to wash away unreacted monomers, initiators, and other impurities, which could be cytotoxic or interfere with subsequent experiments.

-

-

Drying:

-

For characterization or loading applications, the purified hydrogel can be dried. Freeze-drying (lyophilization) is the preferred method to create a porous scaffold. Alternatively, oven-drying at a low temperature (e.g., 40-50 °C) can be used.

-

Table 2: Example Formulation for a 5% (w/v) APMA-co-AAm Hydrogel

| Component | Amount (for 10 mL final volume) | Molar Ratio (approx.) | Purpose |

| APMA | 250 mg | 1 | pH-responsive monomer |

| Acrylamide (AAm) | 250 mg | 2.5 | Structural comonomer |

| MBAA (10% stock) | 100 µL (1 mol% of total monomer) | 0.02 | Crosslinker |

| APS (10% stock) | 50 µL | - | Initiator |

| TEMED | 10 µL | - | Catalyst |

| DI Water | to 10 mL | - | Solvent |

Characterization and Validation Protocols

Validating the properties of the synthesized hydrogel is a self-validating step to ensure it meets experimental requirements.

Protocol: pH-Dependent Swelling Study

This protocol verifies the pH-responsiveness of the hydrogel.

-

Preparation: Prepare buffer solutions across a range of pH values (e.g., pH 2, 4, 5, 6, 7.4, 9).

-

Drying: Take a piece of the purified hydrogel and dry it to a constant weight (Wd).

-

Incubation: Immerse the dried hydrogel samples in each of the prepared buffer solutions.

-

Equilibration: Allow the hydrogels to swell until they reach equilibrium (typically 24-48 hours).

-

Measurement: Remove the swollen hydrogel, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws).

-

Calculation: Calculate the Equilibrium Swelling Ratio (ESR) using the formula:

-

ESR = (Ws - Wd) / Wd

-

Table 3: Expected Results for Swelling Study

| pH | Expected Protonation State of APMA | Expected Electrostatic Repulsion | Expected ESR |

| 2.0 | High (Fully -NH₃⁺) | Maximum | High |

| 5.0 | High (Mostly -NH₃⁺) | High | High |

| 7.4 | Partial (Near pKa) | Moderate | Intermediate |

| 9.0 | Low (Mostly -NH₂) | Minimal | Low |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the successful incorporation of both APMA and AAm monomers into the polymer network.

-

Procedure: Obtain the FTIR spectrum of the dried, purified hydrogel powder.

-

Expected Peaks:

-

~3200-3400 cm⁻¹: N-H stretching (from both AAm and APMA) and O-H stretching from absorbed water.

-

~1650-1670 cm⁻¹: C=O stretching (Amide I band) from both monomers.

-

~1540-1560 cm⁻¹: N-H bending (Amide II band) from APMA.

-

The absence of the C=C vinyl peak (~1630 cm⁻¹) from the monomers indicates successful polymerization.

-

Application Insight: pH-Triggered Drug Release Model

APMA-based hydrogels are excellent candidates for oral drug delivery systems.[8][12] A model drug can be loaded into the hydrogel and its release profile studied.

-

Loading: Swell a dried, purified hydrogel in a concentrated solution of a model drug (e.g., Methylene Blue or Doxorubicin) for 48 hours.

-

Release Study:

-

Place the drug-loaded hydrogel into a release medium simulating stomach conditions (e.g., pH 1.2 buffer).

-

At set time intervals, take an aliquot of the release medium and measure the drug concentration using UV-Vis spectroscopy.

-

After a period, transfer the same hydrogel into a release medium simulating intestinal conditions (e.g., pH 7.4 buffer) and continue to monitor the release.

-

-

Expected Outcome: A minimal amount of the drug will be released at the low pH of the stomach. Upon transfer to the higher pH of the intestine, the hydrogel will swell, leading to a significantly faster, burst-like release of the encapsulated drug.[4][13]

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Failure to Gel | 1. Dissolved oxygen in the solution.2. Inactive initiator (old APS solution).3. Insufficient initiator/catalyst concentration. | 1. Ensure thorough degassing with nitrogen.2. Prepare fresh APS solution.3. Increase the concentration of APS and/or TEMED. |

| Gel is too Soft/Weak | 1. Insufficient crosslinker concentration.2. Low total monomer concentration. | 1. Increase the molar percentage of MBAA.2. Increase the total weight percentage of monomers. |

| Inconsistent Swelling | Inhomogeneous polymerization. | Ensure all components are fully dissolved before initiating polymerization. Perform polymerization in a temperature-controlled environment. |

Safety Precautions

-

Acrylamide is a neurotoxin and a suspected carcinogen. Always handle with extreme care, using gloves and a fume hood. Avoid inhaling the powder.

-

TEMED is corrosive and flammable. Handle in a well-ventilated area.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling these chemicals.

References

- Synthesis and characterization of pH sensitive hydrogel nanoparticles based on poly(N-isopropyl acrylamide-co-methacrylic acid). (2020). PubMed.

- N-(3-Aminopropyl)methacrylamide hydrochloride, >98%. Polysciences, Inc.

- Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride.

- N-(3-AMINOPROPYL) METHACRYLAMIDE | 72607-53-5. ChemicalBook.

- Stimuli-Responsive Hydrogels of Poly(Methacrylic Acid)/Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks as Drug Delivery Systems for Promethazine Hydrochloride. (2025). PubMed Central.

- Rapid Deswelling of PDMAEMA Hydrogel in Response to pH and Temperature Changes and Its Application in Controlled Drug Delivery. (2025).

- Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.

- pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applic

- Free-radical polymerization of acrylamide.

- pH-Responsive hydrogels containing PMMA nanoparticles: an analysis of controlled release of a chemotherapeutic conjugate and transport properties.

- N-(3-Aminopropyl)methacrylamide hydrochloride. Sigma-Aldrich.

- Gelatin Methacryloyl Hydrogels Control the Localized Delivery of Albumin-Bound Paclitaxel.

- Preparation and characterization of pH-sensitive hydrogel for drug delivery system.

- Acrylamide Hydrogels Preparation via Free Radical Crosslinking Copolymerization: Kinetic Study and Morphological Investigation. (2025).

- Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. MDPI.

- Prepar

- N-(3-Aminopropyl)-methacrylamide hydrochloride. SpecialChem.

- Commercial hydrogel product for drug delivery based on route of administr

- A review article on PH- sensitive Hydrogel. (2024). GSC Online Press.

- Characterization of free-radical solution polymerizations of acrylamide initiated by persulfate initi

- A thermo-/pH-responsive hydrogel (PNIPAM-PDMA-PAA) with diverse nanostructures and gel behaviors as a general drug carrier for drug release. Polymer Chemistry (RSC Publishing).

- A New Synthetic Route of N-(3-Aminopropyl)methacrylamide Hydrochloride. wjgnet.com.

- Designing of pH-Sensitive Hydrogels for Colon Targeted Drug Delivery; Characterization and In Vitro Evalu

- Intelligent Poly(N-Isopropylmethacrylamide) Hydrogels: Synthesis, Structure Characterization, Stimuli-Responsive Swelling Properties, and Their Radiation Decomposition.

- Are polymer gels synthesized by free radical polymerization with cleavable crosslinkers really degradable?. ChemRxiv.

- Hydrogels and Their Applications in Targeted Drug Delivery. (2019). PubMed Central.

- Preparation of homogeneous polyacrylamide hydrogels by free-radical crosslinking copolymeriz

- Making wrinkles - hydrogels that collapse into complex shapes may aid in drug delivery. (2012). MIT News.

- N-(3-Aminopropyl) methacrylamide. PubChem.

Sources

- 1. polysciences.com [polysciences.com]

- 2. N-(3-AMINOPROPYL) METHACRYLAMIDE | 72607-53-5 [chemicalbook.com]

- 3. specialchem.com [specialchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Stimuli-Responsive Hydrogels of Poly(Methacrylic Acid)/Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks as Drug Delivery Systems for Promethazine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pH-Responsive hydrogels containing PMMA nanoparticles: an analysis of controlled release of a chemotherapeutic conjugate and transport properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Frontiers | Commercial hydrogel product for drug delivery based on route of administration [frontiersin.org]

- 13. A thermo-/pH-responsive hydrogel (PNIPAM-PDMA-PAA) with diverse nanostructures and gel behaviors as a general drug carrier for drug release - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for RAFT Polymerization of N-(3-Aminopropyl)methacrylamide hydrochloride

Introduction: Precision Control in Cationic Polymer Synthesis